3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
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Overview
Description
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multiple steps, starting with the preparation of the hexahydro-s-indacene core. The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of a hydroxyl group, while reduction can yield the corresponding amine.
Scientific Research Applications
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine exerts its effects involves the cleavage of the TBDMS group under specific conditions, revealing the reactive hydroxyl or amine group. This allows the compound to participate in further chemical reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 4-((tert-Butyldimethylsilyloxy)methyl)aniline
- 3-((tert-Butyldimethylsilyl)oxy)-1-bromopropane
Uniqueness
What sets 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine apart from similar compounds is its specific structural configuration, which combines the stability of the TBDMS group with the reactivity of the hexahydro-s-indacene core. This unique combination makes it particularly valuable in synthetic organic chemistry and drug development.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NOSi/c1-19(2,3)22(4,5)21-12-15-10-9-14-11-13-7-6-8-16(13)18(20)17(14)15/h11,15H,6-10,12,20H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPPWYJNBKWVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2=C1C(=C3CCCC3=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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